molecular formula C12H9F3N2 B1423568 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 1354962-52-9

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Cat. No. B1423568
M. Wt: 238.21 g/mol
InChI Key: QJKHVLKCYZHFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” is a compound that has been used in the agrochemical and pharmaceutical industries . It is part of a larger group of compounds known as trifluoromethylpyridines (TFMP), which are characterized by the presence of a trifluoromethyl group and a pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives, including “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, has been a topic of research in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .


Molecular Structure Analysis

The molecular structure of “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” includes a trifluoromethyl group (CF3), a phenyl group (C6H5), and a pyridin-3-amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” include a molecular weight of 238.21 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives

    Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives is achieved through a multi-step process, contributing to the development of heterocyclic compounds with potential applications in medicinal chemistry (Bradiaková et al., 2009).

  • Potential Anticancer Agents

    Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from a base compound similar to 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, show promising bioactivity against various cancer cell lines (Chavva et al., 2013).

  • Cytotoxic Activity in Cancer Research

    Development of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from a base compound structurally similar to 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, showing cytotoxic activity against human cancer cell lines (Kurumurthy et al., 2014).

Electronic and Optical Properties

  • Electrochemical and Optical Properties

    Exploration of electrochemical and optical properties of redox-active coordination frameworks incorporating ligands structurally related to 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, providing insights into the development of multifunctional frameworks (Hua et al., 2013).

  • In Situ Spectroelectrochemical Investigations

    Studies involving in situ spectroelectrochemical experiments on metal-organic frameworks (MOFs) containing ligands structurally related to 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, offering comprehensive insights into electronic delocalization and the utility of such frameworks in electroactive applications (Hua et al., 2016).

Material Science Applications

  • Development of Polyimides

    Synthesis and characterization of soluble polyimides based on fluorinated diamines structurally similar to 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, highlighting their potential in creating materials with excellent thermal properties and optical transparency (Wang et al., 2008).

  • Polyimide Films with Enhanced Properties

    The synthesis of polyimides from diamines related to 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine results in films with outstanding mechanical properties, thermal stability, and low dielectric constants, indicating their utility in advanced material applications (Ma et al., 2010).

Safety And Hazards

The safety information for “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound .

Future Directions

The future directions for “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKHVLKCYZHFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.